ethyl N-(2-hydroxyethyl)-N-methylcarbamate
Overview
Description
Ethyl N-(2-hydroxyethyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (–NHCOO–) attached to an ethyl group, a 2-hydroxyethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(2-hydroxyethyl)-N-methylcarbamate can be synthesized through the reaction of ethyl chloroformate with N-methyl-2-hydroxyethylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction proceeds as follows:
- Ethyl chloroformate is added dropwise to a solution of N-methyl-2-hydroxyethylamine in an inert solvent such as dichloromethane.
- Triethylamine is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
- The product is then isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-hydroxyethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the 2-hydroxyethyl moiety can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates with different alkyl or aryl groups.
Scientific Research Applications
Ethyl N-(2-hydroxyethyl)-N-methylcarbamate has several scientific research applications, including:
Agriculture: It is used as a pesticide or herbicide due to its ability to inhibit the activity of certain enzymes in pests and weeds.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with carbamate functional groups.
Chemical Research: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl N-(2-hydroxyethyl)-N-methylcarbamate involves the inhibition of specific enzymes, particularly those containing serine residues in their active sites. The carbamate group forms a covalent bond with the serine residue, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors, which are known to target enzymes such as acetylcholinesterase.
Comparison with Similar Compounds
Ethyl N-(2-hydroxyethyl)-N-methylcarbamate can be compared with other carbamate compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl N-(2-hydroxyethyl)carbamate: Lacks the N-methyl group, resulting in different chemical properties and reactivity.
Ethyl N-methylcarbamate: Lacks the 2-hydroxyethyl group, affecting its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it suitable for various applications.
Properties
IUPAC Name |
ethyl N-(2-hydroxyethyl)-N-methylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3-10-6(9)7(2)4-5-8/h8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJUOHQGPAMHNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25450-10-6 | |
Record name | ethyl N-(2-hydroxyethyl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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